
Carbamic acid, (2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-, butyl ester, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride is a complex organic compound with a unique structure that combines various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride typically involves multiple steps. The initial step often includes the preparation of the phenoxy intermediate, followed by the introduction of the butoxycarbonylamino group. The final step involves the formation of the azanium chloride salt. Reaction conditions such as temperature, solvent, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may produce a variety of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
[3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride include other phenoxy derivatives and azanium salts. These compounds share structural similarities but may differ in their functional groups and overall properties.
Uniqueness
The uniqueness of [3-[2-(Butoxycarbonylamino)phenoxy]-2-hydroxy-propyl]-tert-butyl-azanium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and research studies.
Eigenschaften
CAS-Nummer |
79763-36-3 |
|---|---|
Molekularformel |
C18H31ClN2O4 |
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
[3-[2-(butoxycarbonylamino)phenoxy]-2-hydroxypropyl]-tert-butylazanium;chloride |
InChI |
InChI=1S/C18H30N2O4.ClH/c1-5-6-11-23-17(22)20-15-9-7-8-10-16(15)24-13-14(21)12-19-18(2,3)4;/h7-10,14,19,21H,5-6,11-13H2,1-4H3,(H,20,22);1H |
InChI-Schlüssel |
IRUAVRAJBQPHOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)NC1=CC=CC=C1OCC(C[NH2+]C(C)(C)C)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


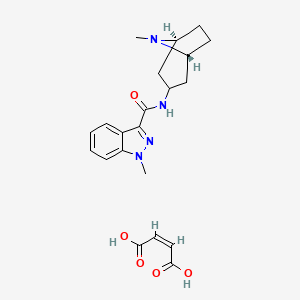
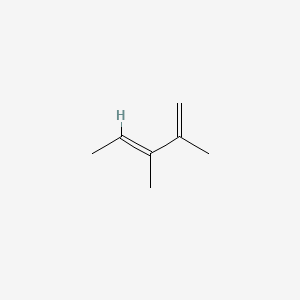
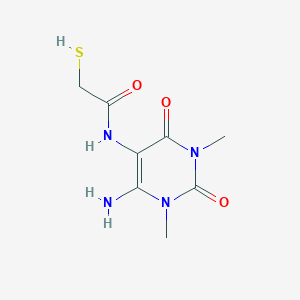
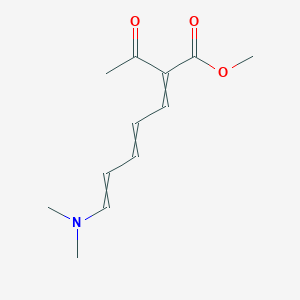
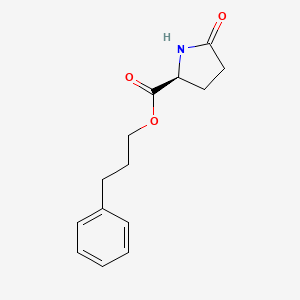
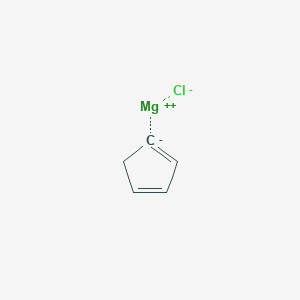


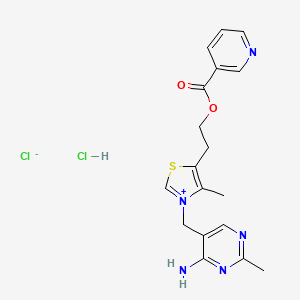
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)




